6-Bromo-2-chloro-3-iodopyridine
Description
Properties
IUPAC Name |
6-bromo-2-chloro-3-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClIN/c6-4-2-1-3(8)5(7)9-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDHGMJHIXUOIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1I)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673870 | |
| Record name | 6-Bromo-2-chloro-3-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1138444-17-3 | |
| Record name | 6-Bromo-2-chloro-3-iodopyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1138444-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2-chloro-3-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-2-chloro-3-iodopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-chloro-3-iodopyridine typically involves halogenation reactions starting from pyridine derivatives. One common method includes the sequential halogenation of pyridine using bromine, chlorine, and iodine under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve the desired substitution pattern on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-chloro-3-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly used to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to modify its chemical structure.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used for nucleophilic substitution reactions.
Palladium-Catalyzed Coupling: Palladium catalysts, such as palladium acetate or tetrakis(triphenylphosphine)palladium(0), are used in coupling reactions with boronic acids or organostannanes.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
Synthesis Methodologies
6-Bromo-2-chloro-3-iodopyridine is primarily utilized as a building block in organic synthesis. It can undergo several reactions to produce various derivatives with potential biological activity.
Heck Coupling Reactions
One notable application is its use in Heck coupling reactions, where it reacts with glycal derivatives to form C-nucleosides. In a study, this compound was coupled with TBS-protected deoxyribose glycal under palladium catalysis, yielding C-deoxyribonucleosides with good yields (up to 85%) after subsequent transformations . This method highlights its utility in synthesizing nucleoside analogs that may have antiviral properties.
Cross-Coupling Reactions
The compound also participates in various cross-coupling reactions, such as the Sonogashira and Hartwig–Buchwald amination reactions. For instance, mono-methylated derivatives have been synthesized using palladium-catalyzed reactions, leading to products with significant yields (up to 91%) . These transformations are crucial for developing new compounds that can be further explored for biological activity.
Research indicates that derivatives of this compound exhibit promising biological activities.
Antiviral and Cytostatic Effects
While initial studies on nucleoside intermediates derived from this compound did not show significant antiviral or cytostatic effects, the potential for modification and further exploration remains high. The structure allows for the introduction of various functional groups that could enhance biological activity .
Antimicrobial Properties
Some derivatives have been investigated for their antimicrobial properties. The ability to modify the pyridine ring can lead to compounds that might inhibit bacterial growth or exhibit antifungal activity, making them candidates for further pharmacological evaluation .
Material Science Applications
Beyond medicinal chemistry, this compound has implications in material science.
Supramolecular Chemistry
The compound has been explored in supramolecular chemistry for creating hybrid materials, particularly involving actinides. Its ability to form coordination complexes can be leveraged for developing new materials with specific electronic or optical properties .
Organic Electronics
Due to its electronic properties, derivatives of this compound may find applications in organic electronics as components in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The tunability of its structure allows researchers to design materials with desired electronic characteristics .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 6-Bromo-2-chloro-3-iodopyridine involves its interaction with specific molecular targets, such as enzymes or receptors, through its halogen atoms. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function . The pathways involved in its mechanism of action depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Chemical Identity :
Key Properties :
- Purity : ≥99.0% .
- Storage : Requires light-resistant, airtight containers to prevent degradation .
- Applications :
Comparison with Similar Compounds
Structural and Functional Differences
The following table highlights key structural and functional differences between this compound and related pyridine derivatives:
Biological Activity
6-Bromo-2-chloro-3-iodopyridine is a halogenated heterocyclic compound with significant implications in medicinal chemistry and organic synthesis. Its unique molecular structure, characterized by the presence of multiple halogen atoms, allows it to interact with various biological targets, making it a valuable compound in biochemical research.
- Molecular Formula : CHBrClI
- Molecular Weight : 318.34 g/mol
- CAS Number : 1138444-17-3
The compound is synthesized through halogenation reactions starting from pyridine derivatives, often employing methods such as sequential halogenation to achieve the desired molecular structure.
The biological activity of this compound primarily arises from its ability to form covalent and non-covalent bonds with specific enzymes and receptors. The halogen atoms enhance its reactivity, allowing it to participate in various biochemical pathways.
Interaction with Enzymes
Research indicates that this compound can act as a probe in enzyme assays, facilitating the study of enzyme activity and protein interactions. The compound's halogen substituents may influence its binding affinity and specificity towards target enzymes .
Biological Studies and Case Studies
-
Medicinal Chemistry Applications
- The compound has been utilized as a precursor for synthesizing pharmaceutical agents, showcasing potential therapeutic properties. However, studies have indicated that certain derivatives do not exhibit significant cytotoxicity or antiviral activity at concentrations up to 10 μM, suggesting limited direct biological efficacy .
-
Cross-Coupling Reactions
- In synthetic applications, this compound has been involved in cross-coupling reactions that yield biologically relevant compounds. For instance, it has been used in the Heck coupling reaction with glycal derivatives to produce nucleoside intermediates, which are critical for further biological evaluations .
- Synthesis of Nucleosides
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Bromo-6-chloro-3-iodopyridin-2-amine | Similar halogenated structure | Potentially more active than 6-Bromo variant |
| 6-Chloro-2-fluoro-3-iodopyridine | Different halogenation pattern | Limited biological data available |
| 5-Bromo-4-chloro-3-iodopyridin-2-amine | Variations in substitution | Similar applications in synthesis |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-bromo-2-chloro-3-iodopyridine, and how can reaction conditions be optimized to minimize by-products?
- Methodological Answer : Synthesis typically involves halogenation or sequential substitution on a pyridine core. Key steps include controlling temperature (e.g., low temperatures to suppress side reactions) and stoichiometric ratios of halogens. For example, bromination and iodination may require selective protection of reactive sites to avoid over-halogenation. Analytical techniques like NMR and mass spectrometry are critical for verifying purity and structure .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of H/C NMR to confirm substitution patterns and halogen positions. High-resolution mass spectrometry (HRMS) validates molecular weight. Purity assessment via HPLC with UV detection (e.g., at 254 nm) is recommended. Cross-referencing with X-ray crystallography data (if available) can resolve ambiguities in stereoelectronic effects .
Q. What are the key stability considerations for storing and handling this compound?
- Methodological Answer : Halogenated pyridines are sensitive to light and moisture. Store under inert gas (argon or nitrogen) at –20°C in amber vials. Conduct stability assays under varying pH and temperature conditions to identify degradation pathways. TLC or GC-MS monitoring over time can detect decomposition products .
Advanced Research Questions
Q. How do the electronic effects of bromo, chloro, and iodo substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The iodine atom at position 3 acts as a superior leaving group in Suzuki-Miyaura couplings due to lower bond dissociation energy compared to bromine or chlorine. Steric effects from the 2-chloro substituent may hinder catalysis; computational modeling (DFT) can predict regioselectivity. Experimental validation via F NMR (if fluorine tags are used) tracks reaction progress .
Q. What strategies can mitigate competing side reactions during functionalization of the pyridine ring?
- Methodological Answer : Employ directing groups (e.g., boronic esters) to control electrophilic substitution. For example, temporary protection of the iodine site with a trimethylsilyl group can direct lithiation to specific positions. Kinetic studies under varying catalyst loads (e.g., Pd(PPh)) and solvents (DMF vs. THF) optimize selectivity .
Q. How can computational chemistry aid in predicting the biological activity of derivatives of this compound?
- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) assess binding affinity to target proteins (e.g., kinase enzymes). Quantitative Structure-Activity Relationship (QSAR) models trained on halogenated pyridine datasets predict toxicity and bioavailability. Validate predictions with in vitro assays (e.g., IC measurements in cancer cell lines) .
Q. What are the challenges in analyzing isotopic patterns or halogen exchange during mass spectrometry?
- Methodological Answer : Bromine and chlorine exhibit natural isotopic ratios (e.g., Br:Br ≈ 1:1), complicating spectral interpretation. High-resolution instruments (Q-TOF) distinguish isotopic clusters from fragmentation artifacts. For iodine-containing analogs, monitor for loss of HI (127.9 Da) as a diagnostic fragment .
Data Contradiction & Validation
Q. How should researchers address discrepancies in reported synthetic yields for this compound?
- Methodological Answer : Replicate procedures across independent labs with standardized reagents. Compare batch-to-batch variability using ANOVA. Publish raw spectral data in open-access repositories (e.g., Zenodo) for peer validation. Contradictions may arise from undetected moisture in reaction vessels or catalyst poisoning .
Q. What experimental controls are essential when studying substituent effects on reaction mechanisms?
- Methodological Answer : Include halogen-free analogs (e.g., 2-chloro-3-iodopyridine) as negative controls. Use isotopic labeling (e.g., C at position 6) to trace reaction pathways. Monitor intermediates via in situ IR spectroscopy. Statistical Design of Experiments (DoE) identifies critical variables (e.g., temperature vs. catalyst) .
Tables for Quick Reference
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
